N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
“N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide” is a complex organic compound that contains several functional groups, including a benzoxazole, pyrrolidine, benzofuran, and carboxamide group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through condensation reactions . For example, benzoxazole derivatives can be synthesized from 2-aminophenol and carboxylic acids in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzoxazole and benzofuran rings are likely to be planar due to aromaticity. The pyrrolidine ring could adopt a puckered conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzoxazole and benzofuran rings might undergo electrophilic substitution reactions. The carboxamide group could be involved in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could increase its polarity and influence its solubility in different solvents .Scientific Research Applications
Cholinesterase Inhibitory Activity
Research has identified a series of benzofuran-2-carboxamide derivatives as potent cholinesterase inhibitors, showing significant inhibitory effects on butyrylcholinesterase and Aβ self-aggregation, which may have implications for treating diseases like Alzheimer's. The synthetic pathway and chemical structures of these compounds were confirmed through spectroscopic methods, highlighting their potential in medicinal chemistry for neurological conditions (Abedinifar et al., 2018).
Histone Deacetylase Inhibition
Another study focused on the synthesis and evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as a small molecule histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, offering potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis. MGCD0103's oral bioavailability and significant antitumor activity in vivo underscore its promise in cancer therapy (Zhou et al., 2008).
Anti-inflammatory Agents
The synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, related to the chemical structure of interest, was explored due to the reported anti-inflammatory activity of structurally related molecules. This research contributes to the ongoing search for novel anti-inflammatory agents, which is crucial for developing new treatments for inflammatory diseases (Moloney, 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-20(19-12-14-6-1-3-9-17(14)26-19)22-13-15-7-5-11-24(15)21-23-16-8-2-4-10-18(16)27-21/h1-4,6,8-10,12,15H,5,7,11,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLYQQGCLMVXEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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